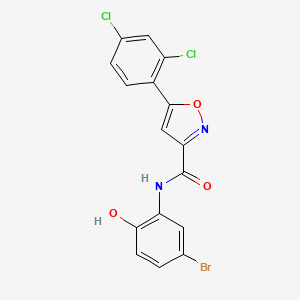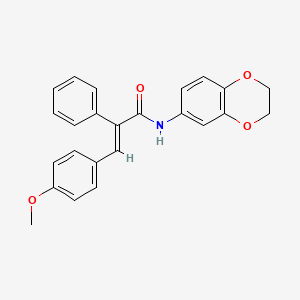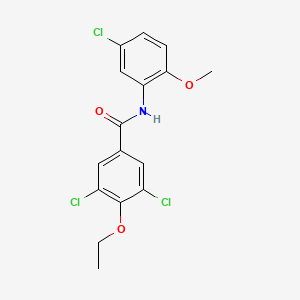
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRD0705 and is a member of the isoxazolecarboxamide family of compounds. In
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer and other diseases. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. For example, it can induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have an effect on gene expression, which may contribute to its activity against certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide in lab experiments is its well-established synthesis method. This compound can be obtained in high yields with good purity, making it a reliable reagent for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate protective measures must be taken to ensure the safety of researchers working with this compound.
Direcciones Futuras
There are many potential future directions for the study of N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide. One direction is the exploration of its activity against other diseases, such as autoimmune diseases and infectious diseases. Another direction is the development of analogs of this compound with improved potency and selectivity. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression.
In conclusion, N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide is a promising compound for scientific research with potential applications in the treatment of a range of diseases. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable reagent for scientific research. Further exploration of its potential applications and future directions will contribute to our understanding of this compound and its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide has been studied for its potential applications in scientific research. This compound has been shown to have promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the activity of certain enzymes and proteins that play a role in these diseases.
Propiedades
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2O3/c17-8-1-4-14(22)12(5-8)20-16(23)13-7-15(24-21-13)10-3-2-9(18)6-11(10)19/h1-7,22H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICZCPOLJEGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycyl]amino}benzamide](/img/structure/B3533480.png)
![N-benzyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3533521.png)

![N-[3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3533533.png)
![N-2-naphthyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3533537.png)

![4-chloro-3-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3533545.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B3533562.png)

![3-(benzoylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3533571.png)
![3-chloro-4-methoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B3533585.png)
![3-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3533587.png)